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Compound of Interest

Compound Name: Clazosentan

Cat. No.: B1669160

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clazosentan's efficacy in reducing
delayed ischemic neurological deficits (DINDs) following aneurysmal subarachnoid hemorrhage
(aSAH). It objectively evaluates its performance against placebo and other therapeutic
alternatives, supported by data from key clinical trials.

Executive Summary

Clazosentan, a selective endothelin-A receptor antagonist, has been extensively studied for its
potential to mitigate cerebral vasospasm and subsequent DINDs, a major cause of morbidity
and mortality in aSAH patients. While clinical trials have demonstrated a consistent and
significant reduction in angiographic vasospasm, the translation of this effect into improved
long-term functional outcomes has been less clear. This guide synthesizes the available
evidence to provide a nuanced understanding of Clazosentan's therapeutic profile.

Mechanism of Action

Following aSAH, the presence of blood in the subarachnoid space triggers an inflammatory
cascade, leading to the upregulation of endothelin-1 (ET-1), a potent vasoconstrictor. ET-1
binds to endothelin-A (ETA) receptors on vascular smooth muscle cells, causing prolonged and
severe vasoconstriction, known as cerebral vasospasm. This vasospasm can reduce cerebral
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blood flow, leading to ischemic brain injury and DINDs. Clazosentan competitively binds to
ETA receptors, thereby inhibiting the vasoconstrictive effects of ET-1.[1]
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The efficacy of Clazosentan has been primarily evaluated in a series of large, randomized,
placebo-controlled clinical trials known as the CONSCIOUS (Clazosentan to Overcome
Neurological iISChemia and Infarction OccUrring after Subarachnoid hemorrhage) studies and
the REACT trial.

CONSCIOUS-1 Trial

This Phase 2 dose-finding study demonstrated a significant, dose-dependent reduction in
moderate to severe angiographic vasospasm with Clazosentan compared to placebo.[2][3]

Table 1: Key Outcomes of the CONSCIOUS-1 Trial

Clazosentan 1 Clazosentan 5 Clazosentan

Outcome Placebo (n=96)
mg/h (n=107) mg/h (n=110) 15 mg/h (n=96)

Moderate or
Severe

) ) 66% 43% 39% 23%
Angiographic

Vasospasm

Vasospasm-
related
Morbidity/Mortalit
9% 37% 28% 29%
y (Post-hoc,
centrally

assessed)

CONSCIOUS-2 and CONSCIOUS-3 Trials

These Phase 3 trials investigated the effect of Clazosentan on a composite primary endpoint
of vasospasm-related morbidity and all-cause mortality. CONSCIOUS-2 enrolled patients with
clipped aneurysms, while CONSCIOUS-3 enrolled patients with coiled aneurysms.[4][5]

In CONSCIOUS-2, Clazosentan 5 mg/h did not significantly reduce the primary endpoint
compared to placebo. In CONSCIOUS-3, the 15 mg/h dose of Clazosentan significantly
reduced the primary endpoint, but this did not translate into an improvement in functional
outcome as measured by the extended Glasgow Outcome Scale (eGOS).
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Table 2: Primary Endpoint in CONSCIOUS-2 and CONSCIOUS-3 Trials

Incidence of .
. Treatment . Odds Ratio
Trial Primary p-value
Group ; (95% CiI)
Endpoint
CONSCIOUS-2 Placebo (n=389) 25% - -
Clazosentan 5
21% 0.83 (0.67-1.04) 0.10
mg/h (n=768)
CONSCIOUS-3 Placebo (n=189) 27% - -
Clazosentan 5 0.786 (0.479-
24% 0.340
mg/h (n=194) 1.289)
Clazosentan 15 0.474 (0.275-
15% 0.007
mg/h (n=188) 0.818)
REACT Trial

The REACT trial was designed to assess the efficacy of Clazosentan 15 mg/h in preventing

clinical deterioration due to DCI in a high-risk population. The study failed to meet its primary

endpoint, showing no significant difference between Clazosentan and placebo.

Table 3: Key Outcomes of the REACT Trial
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Clazosentan Relative Risk
Placebo ]
Outcome 15 mg/h Reduction p-value
(n=204)
(n=202) (95% CI)
Clinical
o 7.2% (-42.6% to
Deterioration due  17.2% 15.8% 0.734
39.6%)
to DCI
Clinically
Relevant 34.1% (-21.3% to
11.3% 7.4% 0.177
Cerebral 64.2%)
Infarction
Need for Rescue 42.6% (5.4% to
18.1% 10.4% -
Therapy 65.2%)

Comparison with Alternative Treatments

While placebo has been the most common comparator in large clinical trials, some studies
have provided indirect or direct comparisons with other agents used in the management of
aSAH.

Clazosentan vs. Fasudil

A retrospective study in Japan compared a Clazosentan-based treatment regimen with a
previous fasudil-based protocol. The Clazosentan group showed a significant reduction in
clinical vasospasm, DCI, and vasospasm-related morbidity and mortality. Another meta-
analysis suggested that Clazosentan was associated with a lower incidence of vasospasm
and vasospasm-related cerebral infarcts compared to fasudil, with no significant difference in
DIND.

Table 4: Clazosentan vs. Fasudil for Vasospasm-Related Outcomes (Retrospective Data)
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Fasudil-based Era Clazosentan Era

Outcome p-value
(n=46) (n=32)
Clinical Vasospasm 60.9% 31.3% 0.01
Delayed Cerebral
_ 39.1% 9.4% 0.004
Ischemia (DCI)
Vasospasm-related
19.6% 3.1% 0.03

Morbidity/Mortality

Clazosentan vs. Nimodipine

Nimodipine is the only FDA-approved drug for improving outcomes after aSAH. A post-hoc
analysis of six randomized clinical trials indirectly compared Clazosentan with nimodipine. The
results suggested that Clazosentan significantly reduced the risk of vasospasm and a
composite of vasospasm-related morbidity and all-cause mortality compared to both placebo
and nimodipine. It is important to note that this was not a head-to-head trial.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key

clinical trials of Clazosentan.
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Patient Selection

Patients with Aneurysmal

[Subarachnoid Hemorrhage (aSAHD

'

(" Inclusion Criteria:

- Secured Aneurysm (Clipping or Coiling)
- Within 56-96 hours of aSAH

_ - WENS Grade I-IV

Exclusion Criteria:

- Severe comorbidities
- Pregnancy
- etc.

Randomization|and Treatment
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for up to 14 days

Clazosentan
(Various Doses)

Endpgint Assessment

Primary Endpoint:
- Angiographic Vasospasm (CONSCIOUS-1)
- Vasospasm-related Morbidity/All-cause Mortality (CONSCIOUS-2/3)
- Clinical Deterioration due to DCI (REACT)

Secondary Endpoints:
- Extended Glasgow Outcome Scale (eGOS)
- New Cerebral Infarcts
- Delayed Ischemic Neurological Deficits (DINDs)

'

Assessment at specified time points
(e.g., 6 weeks, 12 weeks)
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Generalized Experimental Workflow for Clazosentan Trials
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Key Methodological Considerations:

o Patient Population: The trials enrolled adult patients with aSAH from a ruptured saccular
aneurysm that had been secured by either surgical clipping or endovascular coiling. The
World Federation of Neurological Surgeons (WFNS) grade at admission was typically
between | and IV.

o Treatment Administration: Clazosentan or placebo was administered as a continuous
intravenous infusion for up to 14 days, initiated within 56 to 96 hours of the initial
hemorrhage.

» Endpoint Definitions:

o Angiographic Vasospasm: Typically defined as a specified percentage of luminal
narrowing on digital subtraction angiography.

o Vasospasm-related Morbidity and All-cause Mortality: A composite endpoint that included
all-cause mortality, new cerebral infarcts attributable to vasospasm, DINDs due to
vasospasm, and the initiation of rescue therapy for vasospasm.

o Clinical Deterioration due to DCI: A decline in neurological status attributed to cerebral
ischemia after other causes were excluded.

o Functional Outcome: Assessed using the extended Glasgow Outcome Scale (eGOS) at 12
weeks post-aSAH.

Safety and Tolerability

Across the clinical trials, Clazosentan was associated with a higher incidence of certain
adverse events compared to placebo. These were primarily related to its vasodilatory
mechanism and included:

¢ Pulmonary complications: Including pulmonary edema and pleural effusion.
o Hypotension: A predictable side effect of a vasodilator.

e Anemia: The mechanism for this is not fully elucidated.
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These adverse events were generally considered manageable.

Logical Comparison of Efficacy

The following diagram illustrates the logical flow of evidence regarding Clazosentan's effect on
different outcome measures compared to placebo.

Primary Effect Legend

Clazosentan Treatment Positive Outcome Negative/Neutral Outcome

Strong Evidence
(CONSCIOUS-1)

Significant Reduction in
Angiographic Vasospasm

Inconsistent Evidence

Intermediate Clilgfcal Outcomes

Reduction in Vasospasm-related
Morbidity & All-cause Mortality

No Significant Improvement
(CONSCIOUS-2/3, REACT)

Functional Outcome

Functional Outcome (eGOS)

(Reduction in DINDs) Improvement in Long-term

Click to download full resolution via product page

Logical Flow of Clazosentan's Efficacy Data

Conclusion
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The evidence from multiple large-scale clinical trials indicates that Clazosentan is highly
effective at reducing angiographic vasospasm following aSAH. However, this pronounced effect
on a surrogate endpoint has not consistently translated into a significant improvement in long-
term functional outcomes for patients. While the 15 mg/h dose did show a reduction in
vasospasm-related morbidity and mortality in patients with coiled aneurysms in the
CONSCIOUS-3 trial, this finding was not replicated in other studies or in different patient
populations, and it did not lead to better overall recovery. The safety profile of Clazosentan is
well-characterized, with manageable vasodilatory side effects. Future research may focus on
identifying specific patient subgroups who might derive the most benefit from Clazosentan
therapy or on combination strategies that can bridge the gap between reducing vasospasm and
improving patient-centered outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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